molecular formula C8H7N3O2 B107743 4-Phenylurazole CAS No. 15988-11-1

4-Phenylurazole

Cat. No. B107743
CAS RN: 15988-11-1
M. Wt: 177.16 g/mol
InChI Key: GOSUFRDROXZXLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-phenylurazole and related compounds has been explored through various methodologies. One approach involves the functionalization of the 4-position of dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate via a Suzuki–Miyaura cross-coupling reaction in water . Another study reports the reaction of 4-phenylurazole with acetyl chloride in N,N-dimethylacetamide to acetylate the NH bonds of the urazole group, which was then used as a monomer for polymerization with adipoyl chloride and suberoyl chloride to form novel aliphatic polyamides .

Molecular Structure Analysis

The molecular structure of 4-phenylurazole and its derivatives has been investigated using various spectroscopic techniques. For instance, the structure of 4-phenylimidazole, a related compound, was analyzed using FT-IR, FT-Raman, and FT-NMR spectroscopy, supported by density functional theory (DFT) calculations . Similarly, the structure of 4-phenyl-3H-1,3-thiazol-2-ol was studied, revealing insights into its tautomeric forms and electronic properties .

Chemical Reactions Analysis

The reactivity of 4-phenylurazole derivatives has been explored in the context of forming asymmetric imine ligands and mixed metal polynuclear complexes . Additionally, the synthesis of multi-heterocyclic antibacterial drugs using 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles demonstrates the potential for chemical reactions leading to biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenylurazole derivatives have been characterized through various analyses. The synthesized aliphatic polyamides containing 4-phenylurazole linkages were found to be soluble in most organic solvents and had inherent viscosities in a specific range . The vibrational and electronic properties of related compounds, such as 4-phenylimidazole and 4-phenyl-3H-1,3-thiazol-2-ol, were also studied, providing insights into their stability, charge delocalization, and potential applications in nonlinear optics .

Case Studies

Several case studies highlight the potential applications of 4-phenylurazole derivatives. For example, the synthesis of a heterometallic tetranuclear complex using 4-phenyl-1H-pyrazole as a ligand showcases the utility of these compounds in coordination chemistry . The antimicrobial and antioxidant activities of functionalized pyrazole scaffolds further demonstrate the biological relevance of these molecules . Additionally, the prediction of anti-hepatitis B activity and the confirmation of potent HBV inhibition by a synthesized compound indicate the potential for 4-phenylurazole derivatives in pharmaceutical research .

Scientific Research Applications

Polymer Synthesis

4-Phenylurazole (1) has been used in the synthesis of aliphatic polyamides. It reacts with acetyl chloride, leading to the formation of novel aliphatic polyamide with inherent viscosities ranging from 0.108–0.396 dl g−1. These polymers are soluble in most organic solvents, indicating their potential utility in various industrial applications (Mallakpour & Sheikholeslami, 1999).

Electrochemical Studies

4-Phenylurazole has been studied for its electrochemical oxidation in the presence of Meldrum’s acid derivatives. This research provides insights into the electrochemical oxidation mechanisms of urazoles and their derivatives, which are significant in the synthesis of new chemical entities (Pakravan et al., 2021).

Chemical Genetics and Apoptosis Induction

In chemical genetics and apoptosis induction research, 4-phenylurazole has been identified as a compound of interest. It is among the small molecules studied for apoptosis-inducing activities, which has implications in cancer research and the development of potential anticancer agents (Cai, Drewe, & Kasibhatla, 2006).

Heterocyclic Compound Synthesis

4-Phenylurazole plays a significant role in the synthesis of various biologically active molecules. It is a key component in the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The review of advances in the use of urazole as a starting material highlights its importance in organic synthesis (Ziarani et al., 2019).

Physicochemical Studies

Research on the physicochemical properties of 4-phenylurazole derivatives like acidity constants and electron transfer properties enhances our understanding of these compounds' chemical behavior. Such studies are crucial for developing new materials and understanding their interaction with other substances (Bausch & David, 1992).

Organic Synthesis

4-Phenylurazole has been used in the synthesis of various organic compounds like pyrazoles, showcasing its versatility in organic chemistry. These compounds have applications in various fields, including pharmacology and material science (Jacob et al., 2019).

Scale-up Synthesis

The development of reliable, multi-kilogram preparation methods for 4-phenylurazole is critical for its application in industrial settings. Such methods ensure the availability of this compound for various research and development activities (Chandrasekhar et al., 2004).

Electrocatalytic Activity Studies

Investigations into the electrocatalytic behavior of 4-phenylurazole provide insights into its potential applications in electrochemistry and sensor development (Varmaghani, 2019).

Green Chemistry Applications

4-Phenylurazole is involved in solvent-free polymerization reactions, indicating its role in developing environmentally friendly polymer synthesis methods. This is crucial for sustainable chemistry practices (Mallakpour & Dinari, 2008).

properties

IUPAC Name

4-phenyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSUFRDROXZXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065988
Record name 1,2,4-Triazolidine-3,5-dione, 4-phenyl-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818223
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenylurazole

CAS RN

15988-11-1
Record name 4-Phenyl-1,2,4-triazolidine-3,5-dione
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Record name 4-Phenylurazole
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Record name 4-Phenylurazole
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Record name 1,2,4-Triazolidine-3,5-dione, 4-phenyl-
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Record name 1,2,4-Triazolidine-3,5-dione, 4-phenyl-
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Record name 4-phenyl-1,2,4-triazolidine-3,5-dione
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Record name 4-PHENYLURAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
SHE MALAKPOUR, AB SHEYKH - 1999 - sid.ir
… The present work has shown that 4-phenylurazole 1 is an interesting monomer for the formation of novel polyureas. The compound 1 has two acidic NH groups and it readily reacts with …
Number of citations: 22 www.sid.ir
Z Soltanzadeh, G Imanzadeh, N Noroozi-Pesyan… - Tetrahedron, 2016 - Elsevier
… In summary, we have described an unexpected novel and interesting reaction between 4-phenylurazole and fumaric esters in which different 5-alkylidene derivatives of hydantoin are …
Number of citations: 17 www.sciencedirect.com
SE Mallakpour - Journal of chemical education, 1992 - ACS Publications
… Both obtained it by oxidation of 4-phenylurazole-2, but they were not able to isolate it. … 4-Phenylurazole 2 was prepared from cyclization reaction of l-ethoxycarbonyl-4-phenylsemicarbazide 4 with …
Number of citations: 90 pubs.acs.org
SE Mallakpour, B Sheikholeslami - Polymer international, 1999 - Wiley Online Library
… containing the 4-phenylurazole moiety and the preparation of optically active polybutadiene.22,23 The aim of this investigation was to examine the reaction of 4-phenylurazole with …
Number of citations: 28 onlinelibrary.wiley.com
S Mallakpour, M Dinari - e-Polymers, 2007 - degruyter.com
… The step-growth polymerization reactions of 4-phenylurazole (PHU) with various diisocyanates such as hexamethylene diisocyanate (HMDI), isophorone diisocyanate (IPDI), and …
Number of citations: 12 www.degruyter.com
B Chandrasekhar, GB Kumar, S Mallela… - Organic preparations …, 2004 - Taylor & Francis
… 4-Phenylurazole has also been prepared by heating the … 4-Phenylurazole (6) was also prepared by the cyclization … 4-Phenylurazole obtained after cyclization reaction of 5 with KOH and …
Number of citations: 4 www.tandfonline.com
JA Moore, R Muth, R Sorace - The Journal of Organic Chemistry, 1974 - ACS Publications
(2) We are grateful to Professor David Kearns for the 300-MHz nmr spec-tra. This research was generously supported by grants from the US Public Health Service (AM-16595) and the …
Number of citations: 35 pubs.acs.org
F Varmaghani, B Karimi, S Mallakpour - Electrochimica Acta, 2018 - Elsevier
… (IFMC) following the electrografting of 4-phenylurazole via electrochemical reduction of 4-(4-… In contrast to oxidation of the ungrafted 4-phenylurazole, the electrografted 4-phenyl-1,2,4-…
Number of citations: 11 www.sciencedirect.com
I Gholamhassan, H Hemayat - Letters in Organic Chemistry, 2015 - ingentaconnect.com
… efficient protocol for the addition of 4-phenylurazole to ,unsaturated esters in the presence of … Thus a variety of 1,2-disubstituted derivatives of 4-phenylurazole could be prepared in good …
Number of citations: 12 www.ingentaconnect.com
YJ Chen, GY Zhang, YH He, Z Guan - Catalysis Science & Technology, 2019 - pubs.rsc.org
… 4-Phenylurazole is a valuable moiety in agromedical and … Thus, the 4-phenylurazole moiety has attracted increasing … mild oxidant to oxidize 4-phenylurazole to an electrophilic nitrogen …
Number of citations: 8 pubs.rsc.org

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